tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(3-bromophenyl)sulfanylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-12(9-16)19-11-6-4-5-10(15)7-11/h4-7,12H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQDPMFUBASWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)SC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669717 | |
| Record name | tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959245-73-9 | |
| Record name | tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate, a compound with the molecular formula C14H18BrNO2S, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H18BrNO2S
- Molecular Weight : 344.27 g/mol
- CAS Number : 959245-73-9
- Appearance : Solid, typically white to light yellow powder
- Purity : >95% .
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Antioxidant Properties : The presence of the bromophenyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects.
- Antimicrobial Activity : Initial screenings indicate potential efficacy against certain bacterial strains, although specific mechanisms remain to be elucidated .
Pharmacological Effects
Research has indicated that this compound may influence several pharmacological pathways:
- Inhibition of Enzymatic Activity : The sulfanyl group could interact with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism.
- Neuroprotective Effects : Some studies suggest that similar azetidine derivatives can modulate neurotransmitter systems, providing a basis for further investigation into neuroprotective applications .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition of growth in:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
This suggests that the compound could serve as a lead for developing new antimicrobial agents .
Study 2: Neuroprotective Potential
In a neuropharmacological study, this compound was tested for its ability to protect neuronal cells from oxidative stress. The findings showed that at concentrations of 10 µM and 50 µM, the compound significantly reduced cell death induced by hydrogen peroxide.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 85 |
| 50 | 70 |
These results indicate a dose-dependent protective effect against oxidative damage .
Scientific Research Applications
Research indicates that tert-butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate exhibits several biological activities:
- Antioxidant Properties : The compound may scavenge free radicals due to the presence of the bromophenyl group.
- Antimicrobial Activity : Initial screenings suggest effectiveness against specific bacterial strains.
- Neuroprotective Effects : Similar azetidine derivatives have shown potential in modulating neurotransmitter systems.
Pharmacological Effects
The compound influences various pharmacological pathways:
- Inhibition of Enzymatic Activity : The sulfanyl group may interact with metabolic enzymes, affecting drug metabolism.
- Neuroprotective Potential : Preliminary studies indicate that it can protect neuronal cells from oxidative stress.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against various bacterial strains, yielding the following results:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Study 2: Neuroprotective Potential
In a neuropharmacological study, the compound was tested for its protective effects on neuronal cells under oxidative stress conditions. The results showed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 85 |
| 50 | 70 |
This indicates a dose-dependent protective effect against oxidative damage.
Synthetic Applications
This compound is also utilized as an intermediate in synthetic chemistry, particularly in the development of other bioactive compounds. Its unique structure allows it to be a valuable building block for synthesizing more complex molecules.
Comparison with Similar Compounds
Sulfonyl vs. Sulfanyl Derivatives
- tert-Butyl 3-((3-bromophenyl)sulfonyl)azetidine-1-carboxylate (CAS: 887593-56-8):
Aliphatic Bromine vs. Aromatic Bromine
- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8):
- Structure : Bromine on an ethyl chain instead of an aromatic ring.
- Properties : Lower molecular weight (264.16 g/mol), higher Csp³ fraction (0.70), and improved bioavailability scores (0.55 vs. ~0.3 for aromatic analogs) .
- Applications : Suitable for alkylation reactions rather than aryl cross-coupling.
Acetylated Sulfur Derivatives
- tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate (CAS: 183800-74-0):
Physicochemical and Pharmacokinetic Properties
Table 1: Key Property Comparison
*Predicted values based on structural similarity.
Key Observations :
Table 2: Reactivity Profile
Preparation Methods
Method Overview
One prevalent approach involves the nucleophilic substitution of a suitable azetidine precursor with a bromophenyl sulfanyl reagent. This typically entails the use of tert-butyl protected azetidine-1-carboxylate as the starting material, which undergoes substitution at the 3-position.
Experimental Procedure
- Starting Material: tert-Butyl azetidine-1-carboxylate (commercially available or synthesized via cyclization of amino acids or related intermediates).
- Reagent: 3-bromophenyl sulfanyl derivatives, often prepared via bromination of phenyl sulfides.
- Reaction Conditions:
- Use of a base such as potassium carbonate or sodium tert-butoxide to deprotonate the nitrogen or activate the sulfur nucleophile.
- Solvent typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to facilitate nucleophilic substitution.
- Elevated temperatures around 60–100°C to promote substitution.
- Outcome: High yields (up to 100%) reported under optimized conditions, with purification via silica gel chromatography.
Representative Data
| Reaction Parameters | Yield | Notes |
|---|---|---|
| Potassium carbonate, DMF, 60°C | 100% | Reaction time: overnight; purification via flash chromatography |
Palladium-Catalyzed Cross-Coupling Reactions
Method Overview
Transition-metal catalysis, particularly palladium-catalyzed coupling, offers a versatile route to introduce the sulfanyl group onto the azetidine core.
Experimental Procedure
- Starting Material: tert-Butyl azetidine-1-carboxylate bearing a halogen at the 3-position (e.g., bromide or iodide).
- Reagents:
- 3-bromophenyl sulfide or corresponding thiol derivatives.
- Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Base such as potassium carbonate or cesium carbonate.
- Reaction Conditions:
- Solvent: Toluene, dioxane, or NMP.
- Heating at 80–110°C under inert atmosphere.
- Reaction times vary from 12 to 24 hours.
- Outcome: Efficient formation of the sulfanyl-aryl azetidine with yields often exceeding 80%.
Data Summary
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Toluene | 100°C | >80% | Literature reports |
Notes
- Cross-coupling provides regioselectivity and functional group tolerance, making it suitable for complex molecule synthesis.
Sulfonylation and Subsequent Substitution
Method Overview
An alternative involves initial sulfonylation of the phenyl ring, followed by nucleophilic substitution to incorporate the sulfanyl group.
Experimental Procedure
Conditions & Yields
- Reactions typically proceed in dichloromethane or pyridine.
- Yields vary from 26% to 67%, depending on the specific conditions and reagents used.
Data Table
Alternative Synthetic Routes from Related Precursors
Using Bromopyrrolidine or Bromomethyl Azetidine
Research indicates that brominated azetidine derivatives like tert-Butyl 3-bromopyrrolidine-1-carboxylate or tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate serve as intermediates for further functionalization.
Example
- Reagents: Brominated azetidine derivatives reacted with phenyl sulfide derivatives under basic or catalytic conditions.
- Reaction Conditions: Elevated temperatures (around 65–100°C), inert atmospheres, and solvents such as N,N-dimethylacetamide (DMA) or DMF.
- Yields: Range from 26% to over 80%, with optimization needed for higher efficiency.
Summary of Key Data and Comparative Analysis
| Method | Starting Material | Reagents | Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | tert-Butyl azetidine-1-carboxylate | 3-bromophenyl sulfide | K₂CO₃, DMF, 60°C | 100% | High yield, straightforward | Requires pure starting azetidine |
| Palladium-catalyzed coupling | Halogenated azetidine | 3-bromophenyl sulfide | Pd catalyst, base, 80–110°C | >80% | High regioselectivity | Catalyst cost, sensitivity |
| Sulfonylation & substitution | Phenyl derivatives | Sulfonyl chlorides, azetidine | Pyridine, 0–90°C | 26–67% | Modular approach | Lower yields, multi-step |
Q & A
Basic Synthesis and Characterization
Q1: What are the standard synthetic routes for preparing tert-butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate? A1: The synthesis typically involves coupling 3-bromobenzenethiol to a functionalized azetidine precursor. A common approach starts with tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes hydroxylamine condensation to form an oxime intermediate. Subsequent thiol coupling under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) or nucleophilic substitution (e.g., with NaH in DMF) introduces the 3-bromophenylsulfanyl group . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product. Key characterization includes H/C NMR to confirm sulfanyl linkage and azetidine ring integrity, and HRMS for molecular weight verification.
Advanced Synthesis: Reaction Optimization
Q2: How can researchers optimize the coupling efficiency of 3-bromobenzenethiol to the azetidine ring? A2: Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol.
- Base Choice: Strong bases like NaH or KCO deprotonate the thiol, improving reactivity .
- Temperature Control: Reactions at 0–20°C minimize side reactions (e.g., oxidation of thiols) .
- Protecting Group Stability: The tert-butyl carbamate group is stable under basic conditions, preventing ring-opening side reactions. Monitor reaction progress via TLC (R ~0.5 in 3:1 hexane/EtOAc) .
Structural Confirmation
Q3: What analytical techniques are essential for verifying the compound’s structure? A3:
- X-ray Crystallography: Resolves bond angles and stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to validate the sulfanyl linkage and azetidine conformation .
- NMR Spectroscopy: H NMR signals at δ ~3.5–4.0 ppm (azetidine protons) and δ ~7.2–7.8 ppm (aromatic protons) confirm substituent placement. C NMR detects the tert-butyl carbonyl (~155 ppm) and C-Br (~120 ppm) .
- Mass Spectrometry: HRMS (ESI+) should match the molecular formula (CHBrNOS, expected [M+H]: 368.0245).
Advanced Analysis: Addressing Data Contradictions
Q4: How should researchers resolve discrepancies in spectroscopic or crystallographic data? A4:
- Impurity Identification: Use HPLC-MS to detect byproducts (e.g., oxidized thiols or deprotected azetidines).
- Crystallographic Refinement: Re-analyze diffraction data with SHELXL, adjusting parameters like thermal displacement to account for disorder in the bromophenyl group .
- Comparative Studies: Cross-reference with structurally similar compounds (e.g., tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate) to validate spectral patterns .
Functional Group Reactivity and Applications
Q5: What role does the 3-bromophenylsulfanyl group play in downstream reactions or biological activity? A5:
- Synthetic Versatility: The bromine atom enables cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups. The sulfanyl group can undergo oxidation to sulfones or serve as a leaving group .
- Biological Relevance: Bromine’s electronegativity may enhance binding to hydrophobic enzyme pockets. SAR studies suggest bromophenyl derivatives exhibit improved selectivity in kinase inhibition compared to non-halogenated analogs .
Safety and Handling
Q6: What precautions are necessary for handling this compound? A6:
- Storage: Store at –20°C under inert gas (N/Ar) to prevent oxidation of the sulfanyl group.
- PPE: Use nitrile gloves and safety goggles; avoid inhalation of dust (potential respiratory irritant).
- Waste Disposal: Quench with aqueous NaHSO before disposal to neutralize reactive intermediates .
Mechanistic Studies
Q7: What is the mechanism for introducing the sulfanyl group to the azetidine ring? A7: The reaction proceeds via nucleophilic substitution:
Deprotonation of 3-bromobenzenethiol by a strong base (e.g., NaH).
Attack of the thiolate on the electrophilic carbon (C-3 of azetidine).
Elimination of HBr (if using a halogenated precursor) or displacement of a leaving group (e.g., hydroxyl in Mitsunobu reactions).
Isotopic labeling (e.g., S) and kinetic studies can validate the pathway .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
